3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
CAS No.:
Cat. No.: VC16037478
Molecular Formula: C15H15N3S2
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15N3S2 |
|---|---|
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | 3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide |
| Standard InChI | InChI=1S/C15H15N3S2/c1-10-4-6-11(7-5-10)13-9-12(14-3-2-8-20-14)17-18(13)15(16)19/h2-8,13H,9H2,1H3,(H2,16,19) |
| Standard InChI Key | OVCCLBDMXPMYHZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=CS3 |
Introduction
Chemical Context and Significance of Pyrazole Derivatives
Pyrazole derivatives represent a critical class of heterocyclic compounds in medicinal and materials chemistry due to their structural versatility and diverse biological activities. The title compound, 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, integrates a pyrazole ring with thiophene and p-tolyl moieties, enhancing its potential for intermolecular interactions and pharmacological utility. Pyrazole analogs are known for applications ranging from antimicrobial agents to enzyme inhibitors, making their structural characterization essential for rational drug design .
The incorporation of a thiophene ring introduces sulfur-based electronic interactions, while the p-tolyl group contributes hydrophobic character. These features collectively influence crystallization behavior and supramolecular assembly, as evidenced by the compound’s hydrogen bonding and π-stacking motifs .
Molecular Structure and Conformational Analysis
Core Pyrazole Ring Geometry
The central pyrazole ring (N7/N8/C8–C10) adopts a twisted conformation along the C9–C10 bond, with puckering parameters indicating a deviation from planarity. The mean plane of the pyrazole ring forms dihedral angles of 7.19(12)° with the thiophene ring (S1/C2–C5) and 71.13(11)° with the p-tolyl group (C14–C19) . This distortion arises from steric interactions between the bulky substituents and the pyrazole core.
| Structural Parameter | Value | Source |
|---|---|---|
| Dihedral angle (pyrazole-thiophene) | 7.19(12)° | |
| Dihedral angle (pyrazole-p-tolyl) | 71.13(11)° | |
| Puckering amplitude (Q) | 0.0934(18) Å |
Carbothioamide Group Orientation
The carbothioamide group (C11=S13–N12) exhibits a syn-periplanar conformation relative to the pyrazole ring, as indicated by torsion angles N12–C11–N8–N7 = 0.6(3)° and S13–C11–N8–N7 = 179.96(16)° . This alignment facilitates intramolecular N–H⋯N hydrogen bonding, stabilizing the molecular conformation .
Synthetic Route and Characterization
Synthesis Protocol
The title compound is synthesized via a 6–8 hour reflux of 3-(4-methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with thiosemicarbazide hydrochloride or semicarbazide hydrochloride in ethanol, catalyzed by potassium hydroxide . Post-reaction isolation yields yellow crystals after recrystallization from ethanol.
Reaction Scheme:
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Condensation: Enone + Thiosemicarbazide → Pyrazoline intermediate.
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Cyclization: Acid-catalyzed ring closure to form the pyrazole core.
Spectroscopic Validation
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¹H NMR: Signals at δ 2.297 (CH₃), 5.976–7.330 (aromatic and thiophene protons) .
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Elemental Analysis: Found C (59.74%), H (5.06%), N (13.88%) vs. Calculated C (59.77%), H (5.02%), N (13.94%) .
Crystallographic Data and Unit Cell Parameters
Crystal System and Space Group
The compound crystallizes in the monoclinic system with space group P2₁/c, featuring four molecules per unit cell (Z = 4). Unit cell dimensions differ slightly between studies due to experimental conditions:
| Parameter | Source | Source |
|---|---|---|
| a (Å) | 8.1035(4) | 10.2852(5) |
| b (Å) | 12.0193(5) | 10.1649(5) |
| c (Å) | 15.1312(7) | 14.7694(8) |
| β (°) | 94.347(2) | 107.442(2) |
| V (ų) | 1469.52(12) | 1473.12(13) |
Hydrogen Bonding and Supramolecular Architecture
Intermolecular N–H⋯S hydrogen bonds link molecules into chains along , while N–H⋯π interactions stabilize intra-chain packing. Parallel slipped π–π interactions between thiophene and pyrazole rings (inter-centroid distance = 3.7516(14) Å) further consolidate the crystal lattice .
| Interaction Type | Distance (Å) | Geometry |
|---|---|---|
| N–H⋯S | 3.28 | Linear (175°) |
| π–π stacking | 3.5987(10) | Slipped parallel |
Biological Implications and Future Directions
Although biological studies of the title compound remain preliminary, pyrazole-thiophene hybrids have demonstrated antimicrobial, antioxidant, and enzyme inhibitory activities . The carbothioamide group’s electron-withdrawing properties may enhance binding to biological targets, such as alkaline phosphatases or microbial enzymes.
Future Research Priorities:
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In vitro screening against bacterial and fungal pathogens.
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Docking studies to predict target affinity.
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Enantiomeric resolution to assess chiral bioactivity differences.
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